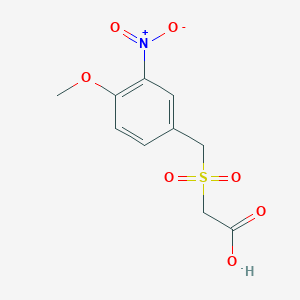

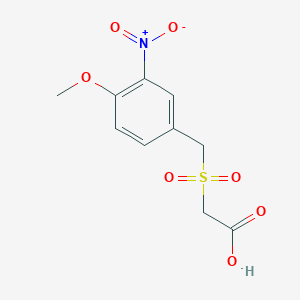

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO7S/c1-18-9-3-2-7(4-8(9)11(14)15)5-19(16,17)6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUCRFJQVSHBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654232 | |

| Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-51-3 | |

| Record name | 2-[[(4-Methoxy-3-nitrophenyl)methyl]sulfonyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592542-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid properties

An In-Depth Technical Guide to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. We will delve into its molecular characteristics, potential biological activities, and the rationale behind its handling and synthesis, providing a foundational understanding for its use in a research and development setting.

Core Molecular Profile and Physicochemical Properties

This compound is a multifaceted organic compound characterized by a benzylsulfonyl scaffold substituted with methoxy and nitro groups, and an acetic acid moiety.[1] This unique combination of functional groups makes it a compound of interest for organic synthesis and pharmaceutical research.[1][2] Its core identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 592542-51-3 | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₁NO₇S | [1][3][4][5] |

| Molecular Weight | 289.26 g/mol | [1][2][3][5][7] |

| IUPAC Name | 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | [1][6][7] |

| Melting Point | 137-139 °C | [8] |

| Boiling Point | 627.1 ± 55.0 °C (Predicted) | [8] |

| Density | 1.520 g/cm³ (Predicted) | [8] |

| Water Solubility | 4.8 mg/mL (Classified as very soluble) | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[O-] | [1][6] |

| InChI Key | ZHUCRFJQVSHBJR-UHFFFAOYSA-N | [1][3][6][7] |

Synthesis Pathway and Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.[1] While specific proprietary methods may vary, a representative pathway can be constructed based on established organic chemistry principles.

The causality behind this workflow is crucial: beginning with a commercially available starting material like 4-methoxy-3-nitrobenzylamine allows for the sequential and controlled introduction of the sulfonyl and acetic acid groups. The use of an inert atmosphere is critical to prevent unwanted side reactions, particularly oxidation.

Representative Synthesis Protocol

-

Step 1: Diazotization and Sandmeyer Reaction.

-

Start with 4-methoxy-3-nitrobenzylamine. The amine is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form the corresponding 4-methoxy-3-nitrobenzylsulfonyl chloride. This step is foundational for installing the sulfonyl group.

-

-

Step 2: Sulfonamide Formation (Alternative to Step 3).

-

The sulfonyl chloride can be reacted with an appropriate amine if a sulfonamide derivative is desired. However, for the target acid, we proceed to the next step.

-

-

Step 3: Reduction and Thiol Formation.

-

A more common route involves the reduction of the nitro group if necessary, followed by conversion of a starting halide (e.g., 4-methoxy-3-nitrobenzyl bromide) to a thiol or thiocyanate.

-

-

Step 4: Thioalkylation.

-

The benzyl thiol is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) under basic conditions to form the corresponding thioether. This step introduces the acetic acid backbone.

-

-

Step 5: Oxidation.

-

The thioether is oxidized to the sulfone using a strong oxidizing agent like hydrogen peroxide or m-CPBA. This oxidation is a key transformation, converting the sulfide linkage to the stable sulfonyl group.

-

-

Step 6: Hydrolysis.

-

The ester is hydrolyzed to the carboxylic acid using either acidic or basic conditions, followed by neutralization. This final step yields the target molecule, this compound.

-

-

Step 7: Purification.

-

The final product is purified using recrystallization, typically from an ethanol/water or similar solvent system, to remove any unreacted starting materials or byproducts.

-

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dictated by its functional groups:

-

Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group makes the adjacent methylene protons acidic and susceptible to deprotonation. It also allows the molecule to undergo nucleophilic substitution reactions.[1]

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols to form various esters, or conversion to an acid chloride.[1] These reactions are valuable for creating derivatives with potentially altered biological activities or solubilities.

-

Nitroaromatic System: The nitro group is strongly deactivating and directs electrophilic aromatic substitution to the meta position relative to itself. The presence of both the nitro and methoxy groups on the aromatic ring creates a specific electronic environment that influences its interaction with biological targets. Nitroaromatic compounds can also have explosive potential under specific conditions.[1]

Biological Activity and Pharmaceutical Potential

The primary reported biological activity of this compound is its potential as an inhibitor of bacterial collagenase.[1]

Mechanism of Action: Bacterial Collagenase Inhibition

Bacterial collagenases are enzymes that break down collagen, a key component of connective tissue. In pathogenic bacteria, these enzymes are virulence factors that facilitate tissue destruction and bacterial spread. By inhibiting this enzyme, the compound can potentially mitigate tissue damage associated with certain bacterial infections. This makes it a candidate for developing drugs that target collagen-related diseases or infections.[1] The interaction is thought to involve electron transfer mechanisms, which are crucial for its pharmacological effects.[1]

Pharmacokinetic Profile Insights

Initial studies provide valuable insights into the drug-like properties of this compound:

-

Blood-Brain Barrier (BBB): It is suggested that the molecule does not readily cross the blood-brain barrier, which would limit its effects on the central nervous system.[1]

-

Metabolic Stability: It is reportedly not a substrate or inhibitor for various cytochrome P450 enzymes, indicating a potentially favorable metabolic profile and a lower likelihood of drug-drug interactions.[1]

These properties are highly desirable in drug development, suggesting the compound may have a predictable and manageable safety profile.

Conceptual Diagram of Enzyme Inhibition

Caption: Conceptual model of bacterial collagenase inhibition.

Predicted Spectroscopic Characteristics

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic signatures, which is an essential skill for compound verification.

-

¹H NMR:

-

Aromatic Protons: Expect three signals in the aromatic region (~7.0-8.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern.

-

Methoxy Group: A sharp singlet integrating to 3H around 3.9-4.1 ppm.

-

Benzyl CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely deshielded to ~4.5-5.0 ppm.

-

Acetic Acid CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely in the ~4.0-4.5 ppm range.

-

Carboxylic Acid H: A broad singlet, typically >10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Expect 10 distinct carbon signals. The carbonyl carbon of the acid will be significantly downfield (>170 ppm). The aromatic carbons will appear between ~110-160 ppm, with quaternary carbons showing different intensities. The methoxy carbon will be around 55-60 ppm, and the two methylene carbons will be in the 50-70 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.

-

S=O Stretch: Two strong absorptions characteristic of the sulfonyl group, appearing around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

-

NO₂ Stretch: Strong absorptions around 1510-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Hazards: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] As a nitroaromatic compound, there is a potential for explosive behavior under certain conditions, such as heat or shock, although this is generally a risk for compounds with multiple nitro groups.[1]

-

Storage: To ensure stability and prevent degradation, the compound should be stored in a dry, tightly sealed container at 2-8°C.[1][4]

Conclusion and Future Directions

This compound is a versatile chemical intermediate with a compelling, albeit sparsely explored, biological profile.[1] Its potential as a bacterial collagenase inhibitor, combined with a favorable preliminary pharmacokinetic profile, marks it as a molecule of significant interest for further investigation in the development of novel anti-infective or tissue-protective agents.[1] Future research should focus on validating its inhibitory activity against a broader range of bacterial collagenases, exploring its mechanism of action in greater detail, and synthesizing derivatives to establish a structure-activity relationship (SAR) that could lead to more potent and selective drug candidates.

References

- This compound. ChemUniverse. [Link]

- This compound. PubChem. [Link]

- This compound - CAS 592542-51-3. Tyger Scientific. [Link]

- 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci - Physico-chemical Properties. ChemBK. [Link]

Sources

- 1. Buy this compound | 592542-51-3 [smolecule.com]

- 2. tygersci.com [tygersci.com]

- 3. 2-(4-Methoxy-3-nitrobenzylsulfonyl)acetic acid | 592542-51-3 [sigmaaldrich.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 592542-51-3 | this compound - AiFChem [aifchem.com]

- 7. This compound | C10H11NO7S | CID 40427067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, with the CAS number 592542-51-3, is a multifaceted organic compound that has garnered interest in the scientific community.[1] Its unique structure, featuring a sulfonyl group connected to a substituted benzyl ring, makes it a valuable intermediate in various organic syntheses.[1] More notably, it has shown potential as a bacterial collagenase inhibitor, positioning it as a compound of interest for pharmaceutical research and development, particularly in addressing diseases related to collagen degradation.[1] This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its current and potential applications.

This document is designed to be a practical resource for researchers, offering not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the compound's chemistry and biological relevance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 592542-51-3 | [1] |

| IUPAC Name | 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | [1][2] |

| Molecular Formula | C10H11NO7S | [1][2] |

| Molecular Weight | 289.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | 137-139 °C | |

| Solubility | Very soluble in water (4.8 mg/ml) | [1] |

| SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[O-] | [1] |

| InChI Key | ZHUCRFJQVSHBJR-UHFFFAOYSA-N | [1] |

| Storage | 2-8°C, in a dry environment | [1] |

Synthetic Pathway and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall synthetic strategy involves the preparation of a key intermediate, 4-methoxy-3-nitrobenzyl chloride, followed by a nucleophilic substitution with a thiol, and subsequent oxidation to the final sulfonylacetic acid.

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 4-Methoxy-3-nitrobenzyl Alcohol

Causality: The synthesis begins with the reduction of the commercially available 4-methoxy-3-nitrobenzoic acid. The carboxylic acid is a stable starting material, and its reduction to the corresponding benzyl alcohol provides the necessary functional group for the subsequent chlorination step. Borane-tetrahydrofuran complex (BH3-THF) is a common and effective reagent for this transformation due to its selectivity for carboxylic acids in the presence of other functional groups like the nitro group.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-3-nitrobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C in an ice bath. Add a solution of borane-THF complex (approximately 1.5-2.0 equivalents) in THF dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until the effervescence ceases.

-

Workup: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methoxy-3-nitrobenzyl alcohol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 4-Methoxy-3-nitrobenzyl Chloride

Causality: The conversion of the benzyl alcohol to a benzyl chloride is a crucial step to create a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride (SOCl2) is a widely used reagent for this transformation as it produces gaseous byproducts (SO2 and HCl), which simplifies the purification process.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve the purified 4-methoxy-3-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Chlorination: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The resulting crude 4-methoxy-3-nitrobenzyl chloride is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like hexane.

Part 3: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid

Causality: This step involves a nucleophilic substitution reaction where the chloride of the benzyl chloride is displaced by the thiolate anion of thioglycolic acid. Using the sodium salt of thioglycolic acid (sodium thioglycolate) provides a readily available and highly nucleophilic sulfur source. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.

Experimental Protocol:

-

Thiolate Preparation: In a separate flask, prepare a solution of sodium thioglycolate by reacting thioglycolic acid (1 equivalent) with sodium hydroxide or sodium methoxide (1 equivalent) in a suitable solvent like methanol or ethanol at 0°C.

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-methoxy-3-nitrobenzyl chloride (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

-

Nucleophilic Substitution: Add the prepared solution of sodium thioglycolate to the solution of the benzyl chloride. Stir the reaction mixture at room temperature for 8-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Workup: After the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid can be purified by recrystallization.

Part 4: Synthesis of this compound

Causality: The final step is the oxidation of the thioether to a sulfone. This transformation is crucial for the potential biological activity of the target molecule. Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (Oxone®). The choice of oxidant and reaction conditions can be tuned to selectively yield the sulfone over the sulfoxide intermediate. Using an excess of the oxidizing agent and elevated temperatures generally favors the formation of the sulfone.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Oxidation: Add the oxidizing agent, for example, a 30% aqueous solution of hydrogen peroxide (2.5-3.0 equivalents), to the solution. The reaction can be slow at room temperature and may require heating to 50-70°C to proceed at a reasonable rate. Alternatively, Oxone® in a methanol/water mixture at room temperature is also an effective system.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting thioether is completely consumed.

-

Workup: Once the reaction is complete, cool the mixture and quench any excess oxidizing agent, for example, by adding a saturated aqueous solution of sodium sulfite.

-

Isolation: The product may precipitate out of the solution upon cooling or addition of water. If so, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Purification: The crude this compound can be purified by recrystallization from a solvent mixture such as ethanol/water to yield the final product.

Applications in Drug Development and Research

Potential as a Bacterial Collagenase Inhibitor

The primary therapeutic potential of this compound lies in its ability to act as an inhibitor of bacterial collagenases.[1] These enzymes are crucial virulence factors for many pathogenic bacteria, enabling them to break down the collagen in host tissues, which facilitates the spread of infection.

Mechanism of Action:

While the precise inhibitory mechanism of this specific compound has not been extensively detailed in publicly available literature, the sulfonyl group is a key pharmacophore in many enzyme inhibitors. It is hypothesized that the sulfonyl group can interact with the active site of the enzyme, potentially chelating the zinc ion that is essential for the catalytic activity of many matrix metalloproteinases, including bacterial collagenases. The nitroaromatic moiety may also contribute to binding through various non-covalent interactions.

Caption: Proposed mechanism of collagenase inhibition.

Therapeutic Implications:

By inhibiting bacterial collagenases, this compound could potentially be developed as an adjunctive therapy for bacterial infections, particularly those involving significant tissue destruction. This could include applications in treating chronic wounds, periodontal diseases, and certain types of infections caused by bacteria such as Clostridium histolyticum.

Reagent in Organic Synthesis

Beyond its potential therapeutic applications, this compound serves as a versatile building block in organic synthesis. The presence of multiple functional groups—the carboxylic acid, the sulfone, and the nitroaromatic ring—allows for a wide range of chemical transformations, enabling the synthesis of more complex molecules with diverse biological activities.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in both synthetic chemistry and drug discovery. Its role as a potential inhibitor of bacterial collagenases opens up avenues for the development of novel anti-infective therapies. The detailed synthetic protocols provided in this guide are intended to empower researchers to synthesize and further investigate the properties and applications of this promising molecule. Future research should focus on elucidating its precise mechanism of enzyme inhibition and evaluating its efficacy and safety in preclinical models.

References

- PubChem. This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is recognized as a versatile reagent in organic synthesis, its biological activities and mechanism of action are not extensively documented in peer-reviewed literature. Preliminary information suggests a potential role as an inhibitor of bacterial collagenase.[1] This guide synthesizes the known chemical properties of the molecule with the established biochemistry of bacterial collagenases to propose a scientifically grounded, albeit hypothetical, mechanism of action. We present a detailed framework for the experimental validation of this proposed mechanism, providing researchers with the necessary protocols to investigate its potential as a therapeutic agent targeting collagen-related pathologies.

Introduction and Compound Profile

This compound is an organic compound with the molecular formula C₁₀H₁₁NO₇S and a molecular weight of 289.26 g/mol .[2] Its structure features a sulfonyl group connecting a substituted benzyl moiety to an acetic acid group. This arrangement of functional groups—a known zinc-binding moiety (carboxylic acid), a substituted aromatic ring, and a sulfonyl linker—is reminiscent of scaffolds used in the design of various enzyme inhibitors, particularly those targeting metalloproteases.[3][4]

The compound is noted for its high water solubility and is typically stored at 2-8°C to ensure stability.[1] While its primary documented use is as an intermediate in organic synthesis, its structural characteristics warrant investigation into its potential pharmacological activities.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₇S | [2] |

| Molecular Weight | 289.26 g/mol | [2] |

| CAS Number | 592542-51-3 | [2] |

| SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)N+[O-] | [1] |

| Solubility | High in water (4.8 mg/ml) | [1] |

| Storage | 2-8°C, dry environment | [1] |

Proposed Mechanism of Action: Inhibition of Bacterial Collagenase

Bacterial collagenases, particularly those from Clostridium histolyticum (family M9), are potent virulence factors that degrade host tissue collagen, facilitating pathogen invasion.[1][6] Unlike mammalian matrix metalloproteinases (MMPs) that cleave collagen at a specific site, these bacterial enzymes can process collagen at multiple sites, leading to its complete degradation into small peptides.[7][8] This process is driven by a unique "unwind and digest" mechanism involving a multi-domain structure.[1] The peptidase domain, which carries out the hydrolysis, contains a catalytic zinc ion (Zn²⁺) coordinated by a characteristic HEXXH motif, making it a prime target for inhibition.[7][9]

We propose that this compound functions as a competitive inhibitor of bacterial collagenase. This hypothesis is predicated on the following structural and mechanistic rationales:

-

Zinc-Binding Group (ZBG): The terminal carboxylic acid moiety is a well-established zinc-binding group.[3][10] It is hypothesized to directly coordinate with the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water molecule essential for peptide bond hydrolysis.

-

Active Site Occupancy: The overall structure of the molecule, with its substituted benzyl and sulfonyl components, is proposed to occupy the substrate-binding cleft of the peptidase domain. The sulfonyl group provides a rigid, tetrahedral geometry, while the 4-methoxy-3-nitrobenzyl moiety can engage in hydrophobic and electrostatic interactions with amino acid residues in the active site pockets (sub-pockets), enhancing binding affinity and specificity.

-

Electron Transfer and Stability: The nitro group, being strongly electron-withdrawing, may influence the electronic distribution across the benzyl ring, potentially contributing to specific interactions within the active site. The methoxy group can act as a hydrogen bond acceptor. Such interactions are critical in the structure-activity relationships of other protease inhibitors.[11]

This proposed binding mode would prevent the unwound collagen substrate from accessing the catalytic machinery, thereby inhibiting enzyme activity.

Sources

- 1. Mechanism of bacterial collagen degradation - Universität Salzburg [plus.ac.at]

- 2. pnas.org [pnas.org]

- 3. Metalloproteases and inhibitors in arthritic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While specific experimental data on this compound is limited in publicly available literature, this guide furnishes a framework for its investigation, drawing upon established methodologies for analogous compounds. The primary focus is on its potential as a bacterial collagenase inhibitor, a promising target for novel anti-infective therapies. We will detail a plausible synthetic route, outline protocols for in vitro enzymatic and antibacterial assays, and discuss potential avenues for future in vivo evaluation. This guide aims to serve as a foundational resource for initiating and advancing research into the therapeutic potential of this and structurally related molecules.

Compound Profile: this compound

This compound is an organic compound featuring a substituted benzyl group linked to a sulfonylacetic acid moiety.[1][2] The presence of the nitro and methoxy groups on the aromatic ring, along with the sulfonyl and carboxylic acid functionalities, suggests a molecule with potential for diverse chemical interactions and biological activities.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₇S | [1][2][3] |

| Molecular Weight | 289.26 g/mol | [1][2][3] |

| CAS Number | 592542-51-3 | [2][3][4] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 137-139 °C | [3] |

| Solubility | Soluble in water (4.8 mg/ml) | [1] |

| Storage | 2-8°C, dry conditions | [1][4] |

Synthesis Pathway

A generalized synthetic scheme is as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methoxy-3-nitrobenzyl chloride

-

Dissolve 4-Methoxy-3-nitrobenzylamine in a suitable acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid

-

Dissolve thioglycolic acid in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium hydroxide) to form the thiolate.

-

Add the 4-Methoxy-3-nitrobenzyl chloride from Step 1 to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry.

Step 3: Synthesis of this compound

-

Dissolve the 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid from Step 2 in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the final product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Biological Activity: A Focus on Bacterial Collagenase Inhibition

The primary reported biological activity of this compound is its potential to inhibit bacterial collagenase.[1] Bacterial collagenases are virulence factors secreted by various pathogenic bacteria, such as Clostridium histolyticum and Pseudomonas aeruginosa, which degrade collagen, a major component of the host's extracellular matrix.[5] This degradation facilitates bacterial invasion and tissue damage. Therefore, inhibitors of bacterial collagenases are attractive candidates for the development of novel anti-infective agents that target bacterial virulence rather than viability, potentially reducing the selective pressure for antibiotic resistance.

The inhibitory activity of sulfonylated amino acid hydroxamates against bacterial collagenases has been previously reported, suggesting that the sulfonyl group in the target molecule may play a crucial role in binding to the enzyme's active site.[6]

Proposed Mechanism of Action

The precise mechanism of action for this compound as a collagenase inhibitor has not been elucidated. However, based on its structure, several plausible mechanisms can be hypothesized:

-

Chelation of the Catalytic Zinc Ion: Many matrix metalloproteinase inhibitors, which share mechanistic similarities with bacterial collagenase inhibitors, function by chelating the active site zinc ion. The carboxylic acid and sulfonyl oxygen atoms of the target molecule could potentially coordinate with the zinc ion, disrupting its catalytic function.

-

Hydrogen Bonding and van der Waals Interactions: The aromatic ring, nitro group, and methoxy group could engage in hydrogen bonding and van der Waals interactions with amino acid residues in the enzyme's active site, contributing to binding affinity and specificity.

-

Electron Transfer Mechanisms: It has been suggested that the compound's interaction with biological targets may involve electron transfer mechanisms.[1] The electron-withdrawing nitro group could facilitate such interactions within the enzyme's active site.

Caption: Putative mechanism of bacterial collagenase inhibition.

Experimental Evaluation: Protocols and Methodologies

In Vitro Collagenase Inhibition Assay

A fluorometric assay is a common and sensitive method to determine the inhibitory activity of compounds against bacterial collagenase.

Materials:

-

Bacterial collagenase (e.g., from Clostridium histolyticum)

-

Fluorescently-labeled collagen substrate (e.g., DQ™ gelatin from Thermo Fisher Scientific)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted compound solutions. Include a positive control (a known collagenase inhibitor, e.g., 1,10-phenanthroline) and a negative control (solvent only).

-

Add the bacterial collagenase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorescently-labeled collagen substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Antibacterial Activity Assessment

While the primary hypothesized activity is collagenase inhibition, it is also prudent to assess the direct antibacterial properties of the compound.

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well clear microplates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, prepare two-fold serial dilutions of the compound in MHB.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.2.2. Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined to assess whether the compound is bacteriostatic or bactericidal.

Protocol:

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

In Vivo Evaluation: A Roadmap

Should in vitro studies demonstrate significant collagenase inhibitory and/or antibacterial activity, subsequent in vivo evaluation would be warranted. A murine model of a full-thickness skin wound infected with a collagenase-producing bacterium is a relevant model.[7]

Murine Wound Healing Model

Protocol Outline:

-

Anesthetize mice and create a full-thickness excisional wound on the dorsum.

-

Inoculate the wound with a suspension of a pathogenic, collagenase-producing bacterium (e.g., Pseudomonas aeruginosa).

-

Topically apply a formulation containing this compound to the wound at specified intervals.

-

Monitor wound healing over time by measuring the wound area.

-

At the end of the study, excise the wound tissue for histological analysis and determination of bacterial load.

-

Assess parameters such as re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Caption: Workflow for in vivo evaluation of the test compound.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol is essential.

-

Broad-Spectrum Screening: Evaluation of its inhibitory activity against a panel of bacterial and matrix metalloproteinases to determine its specificity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for optimal activity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Conclusion

This compound represents a molecule of interest for the development of novel therapeutics, particularly in the area of anti-infectives. Its potential as a bacterial collagenase inhibitor warrants further investigation. This technical guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound. The detailed protocols and proposed avenues for future research aim to facilitate and accelerate the exploration of its therapeutic potential.

References

- Diener, B., Carrick, L., Jr., & Berk, R. S. (1973). In Vivo Studies with Collagenase from Pseudomonas aeruginosa. Infection and Immunity, 7(2), 212–217.

- Diener, B., Carrick, L., Jr., & Berk, R. S. (1973). In Vivo Studies with Collagenase from Pseudomonas aeruginosa. PMC.

- Shi, L., Ermis, R., & Kiedaisch, B. (2010). pH in the Bacteria-Contaminated Wound and Its Impact on Clostridium Histolyticum Collagenase Activity. Wounds, 22(11), 269-277.

- Synthesis and Structure-Activity Relationship of a Novel Sulfone Series of TNF-alpha Converting Enzyme Inhibitors. (2005). Journal of Medicinal Chemistry, 48(19), 6030-6041.

- Green Synthesis of 4-Nitro-4'-Methoxy Chalcone by Grinding Technique and its Antibacterial Activity. (2020). Rasayan Journal of Chemistry, 13(1), 350-354.

- Mohamed, M. S., Maki, T., Shah, M. M., & Ichinose, Y. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin, 39(11), 1888–1892.

- An in vitro collagen perfusion wound biofilm model; with applications for antimicrobial studies and microbial metabolomics. (2020). Biofilm, 2, 100017.

- Harrington, D. J. (1996). Bacterial collagenases and collagen-degrading enzymes and their potential role in human disease. Infection and Immunity, 64(6), 1885–1891.

- Nengroo, Z. R., Ahmad, A., Tantary, A., Ganie, A. S., & Shah, Z. U. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 97(10), 1735-1741.

- This compound. PubChem.

- Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. (2017). International Journal of Pharmaceutical Sciences and Research, 8(9), 3843-3848.

- Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Bioorganic & Medicinal Chemistry Letters, 12(11), 1557–1561.

- Antioxidant, Collagenase Inhibitory, and Antibacterial Effects of Bioactive Peptides Derived from Enzymatic Hydrolysate of Ulva australis. (2021). Marine Drugs, 19(9), 515.

- Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(22), 10066–10084.

- Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. (2023). Bioorganic Chemistry, 138, 106581.

- COLLAGENASE INHIBITION ACTIVITY OF INDIAN MEDICINAL PLANTS: AN APPROACH TO MODERATE COLLAGEN TURNOVER. (2014). International Journal of Bioassays, 3(4), 1930-1933.

- Guerrero, L., Castillo, J., Quiñones, M., Garcia-Vallvé, S., Arola, L., Pujadas, G., & Muguerza, B. (2012). Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. PLoS ONE, 7(11), e49493.

- Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract. (2023). Cosmetics, 10(1), 16.

- Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. (2017). European Journal of Medicinal Chemistry, 142, 27-40.

- Investigation of antioxidant, anti collagenase, anti-elastase, and anti-hyaluronidase activities of Solanum trilobatum L. for pharmaceutical development. (2023). Pharmacognosy Magazine, 19(83), 735-741.

Sources

- 1. Buy this compound | 592542-51-3 [smolecule.com]

- 2. This compound | C10H11NO7S | CID 40427067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-3-nitrobenzylsulfonylacetic acid | 592542-51-3 [chemicalbook.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Bacterial collagenases and collagen-degrading enzymes and their potential role in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH in the bacteria-contaminated wound and its impact on clostridium histolyticum collagenase activity: implications for the use of collagenase wound debridement agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid: Synthesis, Characterization, and Potential as a Bacterial Collagenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of the novel compound 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. The document details a robust, four-step synthetic pathway, offering in-depth procedural insights and the chemical principles underpinning each transformation. Furthermore, it explores the compound's prospective role as a bacterial collagenase inhibitor, a critical area of research in the development of new anti-infective therapies. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing a foundation for further investigation and development of this and related molecular entities.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the targeting of bacterial virulence factors, such as enzymes that are critical for host invasion and tissue degradation. Bacterial collagenases, a class of metalloproteinases, are key virulence factors for a variety of pathogenic bacteria, facilitating the breakdown of collagen, the primary structural protein in the extracellular matrix of animal tissues[1]. Inhibition of these enzymes presents an attractive strategy to disarm pathogenic bacteria, thereby preventing the spread of infection and tissue damage without exerting direct selective pressure for resistance.

This guide focuses on the discovery and synthesis of this compound, a compound identified for its potential as a bacterial collagenase inhibitor. The molecule's unique architecture, featuring a substituted nitroaromatic ring linked to a sulfonylacetic acid moiety, suggests a potential for specific interactions within the active site of these zinc-dependent enzymes. This document will provide a detailed, step-by-step guide to its chemical synthesis, an analysis of its physicochemical properties, and a discussion of its potential therapeutic applications and avenues for future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₇S | |

| Molecular Weight | 289.26 g/mol | |

| Melting Point | 137-139 °C | |

| Appearance | Solid | |

| Solubility | Highly soluble in water (4.8 mg/ml) | |

| pKa | 2.39 ± 0.10 (Predicted) | |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The overall synthetic pathway is depicted below, followed by detailed protocols for each step.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic candidates are built. For researchers, scientists, and drug development professionals, this guide offers an in-depth technical exploration of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. This document eschews a rigid, templated format in favor of a logically structured narrative that prioritizes scientific integrity, experimental causality, and actionable insights. As your virtual Senior Application Scientist, I will not only present data but also elucidate the rationale behind the experimental methodologies, ensuring that every protocol is a self-validating system. This guide is designed to be a trusted resource, grounded in authoritative scientific principles and supplemented with comprehensive references for your verification.

Core Molecular Identity and Physicochemical Synopsis

This compound is a multifaceted organic compound, notable for its aromatic nitro group, a methoxy substituent, a sulfonyl linkage, and a carboxylic acid moiety.[1][2] This unique combination of functional groups suggests its potential utility as a versatile reagent in organic synthesis and as a candidate for biological investigation, particularly as a potential inhibitor of bacterial collagenase.[1] A precise grasp of its physicochemical parameters is paramount for its application in medicinal chemistry, formulation development, and analytical sciences.

A summary of the key physicochemical properties of this compound is presented in Table 1. It is critical to note that while some of these values are reported in chemical databases, others, such as the pKa, are often predicted and necessitate experimental verification for rigorous scientific application.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | [1][2] |

| CAS Number | 592542-51-3 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₁NO₇S | [1][2][5] |

| Molecular Weight | 289.26 g/mol | [1][2][3] |

| Melting Point | 137-139 °C | [7][8] |

| Boiling Point (Predicted) | 627.1 ± 55.0 °C | [7][8] |

| Density (Predicted) | 1.520 g/cm³ | [7][8] |

| Water Solubility | 4.8 mg/mL (classified as very soluble) | [1] |

| pKa (Predicted) | 2.39 ± 0.10 | [7][8] |

| Storage | Sealed in a dry environment at 2-8°C | [1][3] |

Structural Elucidation and Spectral Data

While public databases do not currently provide experimentally derived spectra for this compound, a foundational aspect of its characterization lies in the verification of its chemical structure through spectroscopic methods. Below are the anticipated spectral characteristics and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR is expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the methylene protons adjacent to the sulfonyl group. The carboxylic acid proton will likely appear as a broad singlet.

-

¹³C NMR will provide evidence for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the two methylene carbons.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover all expected carbon resonances (typically 0-200 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

Asymmetric and symmetric N-O stretches from the nitro group.

-

Asymmetric and symmetric S=O stretches from the sulfonyl group.

-

C-O stretches from the methoxy group and the carboxylic acid.

-

Aromatic C-H and C=C stretches.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Expected Molecular Ion: For the neutral molecule (C₁₀H₁₁NO₇S), the expected monoisotopic mass is approximately 289.0256 m/z.

-

Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group, the nitro group, and cleavage at the sulfonyl linkage.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to gain further structural insights.

Experimental Determination of Key Physicochemical Parameters

While some physicochemical data is available from suppliers and databases, rigorous experimental determination is crucial for research and development applications. The following sections provide detailed, self-validating protocols for measuring the melting point, solubility, and pKa of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[9][10] A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[6]

Protocol for Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation: Utilize a digital melting point apparatus.

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, set a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability and formulation of a drug candidate. For an ionizable compound like this compound, solubility is pH-dependent.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

-

Workflow for Solubility Determination

Caption: Shake-flask method for equilibrium solubility.

Acidity Constant (pKa) Determination

The pKa is the pH at which the compound is 50% ionized.[11] As this compound possesses a carboxylic acid group, it is expected to be an acidic compound. The predicted pKa of ~2.4 suggests it is a relatively strong organic acid. Experimental determination is essential for understanding its behavior in different pH environments, such as the gastrointestinal tract.

Protocol for Potentiometric Titration for pKa Determination

-

Sample Preparation:

-

Accurately weigh a precise amount of the compound and dissolve it in a known volume of purified water or a co-solvent system if necessary.

-

The solution should be free of carbonate, which can be achieved by using freshly boiled and cooled water or by sparging with an inert gas (e.g., nitrogen).

-

-

Instrumentation:

-

Use a calibrated pH meter with a combination glass electrode.

-

Employ a calibrated automated titrator for precise delivery of the titrant.

-

-

Titration:

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, use specialized software to analyze the titration data and calculate a more precise pKa value.

-

Logical Relationship for pKa Determination

Caption: Principle of pKa determination by titration.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and formulation. For this compound, the presence of the nitroaromatic and sulfonyl groups suggests potential degradation pathways.

-

Nitroaromatic Compounds: These can be susceptible to reduction of the nitro group and can also undergo photochemical degradation. Their thermal stability can also be a concern.[12] The stability can be influenced by the solvent system and pH.[9][13]

-

Sulfonylacetic Acids: The sulfonyl group itself is generally stable, but the molecule as a whole could be susceptible to hydrolysis under extreme pH and temperature conditions.

A comprehensive stability study should assess the compound's integrity under stressed conditions.

Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C for 24 hours).

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified period.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Stress: Store the solid compound in an oven (e.g., at 60°C).

-

Photostability: Expose the solution to UV light in a photostability chamber.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical characteristics of this compound. By integrating established scientific principles with detailed, actionable protocols, this document serves as a valuable resource for researchers in drug discovery and development. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality data that can confidently guide further research and application of this promising compound.

References

- Tsang, W. (n.d.).

- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.

- Douglas, T. A., et al. (2009).

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- Smolecule. (2023, August 16). This compound.

- PubChem. (n.d.). This compound.

- Lab-Chemicals.Com. (n.d.). This compound, 98%.

- ChemUniverse. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-(4-Methoxy-3-nitrobenzylsulfonyl)acetic acid | 592542-51-3.

- AiFChem. (n.d.). 592542-51-3 | this compound.

- ChemBK. (2024, January 2). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci.

- ChemicalBook. (n.d.). 4-Methoxy-3-nitrobenzylsulfonylacetic acid | 592542-51-3.

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.).

- Mettler Toledo. (n.d.).

- University of Calgary. (n.d.).

- The Handbook of Medicinal Chemistry. (2023, February 3). Physicochemical Properties.

Sources

- 1. Buy this compound | 592542-51-3 [smolecule.com]

- 2. This compound | C10H11NO7S | CID 40427067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 592542-51-3 | this compound - AiFChem [aifchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 2-(4-Methoxy-3-nitrobenzylsulfonyl)acetic acid | 592542-51-3 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 4-Methoxy-3-nitrobenzylsulfonylacetic acid | 592542-51-3 [chemicalbook.com]

- 9. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid, a compound of interest in organic synthesis and pharmaceutical development.[1] With the molecular formula C₁₀H₁₁NO₇S and a molecular weight of 289.26 g/mol , its structural features, including a substituted nitroaromatic ring, a sulfonyl group, and a carboxylic acid moiety, give rise to a unique spectral signature.[1][2] This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the causality behind experimental choices and providing detailed protocols for data acquisition.

Molecular Structure and Overview

This compound is a multifaceted molecule. The presence of a nitro group and a methoxy group on the benzene ring, ortho and para to the benzylsulfonyl acetic acid substituent, respectively, creates a distinct electronic environment that influences its chemical and spectral properties. The sulfonyl group, a strong electron-withdrawing moiety, and the carboxylic acid, a proton-donating group, further contribute to its reactivity and spectral characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition

A meticulous experimental setup is paramount for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard procedure for acquiring an IR spectrum.

Step-by-Step Protocol (ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the various functional groups in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Intensity |

| Carboxylic Acid O-H | 3300 - 2500 | Stretching (hydrogen-bonded) | Broad, Strong |

| Aromatic C-H | 3100 - 3000 | Stretching | Medium |

| Aliphatic C-H | 3000 - 2850 | Stretching | Medium |

| Carboxylic Acid C=O | 1725 - 1700 | Stretching | Strong |

| Aromatic C=C | 1600 - 1450 | Stretching | Medium to Weak |

| Nitro N-O | 1550 - 1500 and 1370 - 1330 | Asymmetric and Symmetric Stretching | Strong |

| Sulfonyl S=O | 1350 - 1300 and 1160 - 1120 | Asymmetric and Symmetric Stretching | Strong |

| C-O (Methoxy) | 1275 - 1200 and 1075 - 1020 | Asymmetric and Symmetric Stretching | Strong |

The presence of strong absorption bands for the nitro (NO₂) and sulfonyl (SO₂) groups are highly diagnostic for this molecule. [3][4][5]The broad O-H stretch of the carboxylic acid is another key feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule. [6][7]

Experimental Protocol: ESI-MS Data Acquisition

Workflow for ESI-MS Analysis

Caption: The process of electrospray ionization mass spectrometry.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate the evaporation of the solvent and the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

Predicted Mass Spectrum and Fragmentation

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 288.0. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 290.0 or adducts with sodium [M+Na]⁺ at m/z 312.0 may be observed.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely reveal characteristic fragmentation pathways.

Proposed Fragmentation Pathway of [M-H]⁻

Caption: A plausible fragmentation pathway for the deprotonated molecule.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 244.

-

Loss of SO₂: The sulfonyl group can be lost as sulfur dioxide, resulting in a fragment at m/z 224. [8]* Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the sulfur atom would yield a 4-methoxy-3-nitrobenzyl anion at m/z 168.

Conclusion

The comprehensive spectral analysis of this compound, as predicted from the synergistic application of NMR, IR, and MS techniques, provides a robust framework for its structural characterization. The detailed protocols and interpreted spectral data presented in this guide offer a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling confident identification and further investigation of this and related compounds.

References

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- PubChem. (n.d.). This compound.

- University of Calgary. (n.d.). Infrared Spectroscopy: Nitro Groups.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.

- JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry.

- Chemistry LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- Joe. (n.d.). Infrared of nitro compounds. Chemistry.

- ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.

- ResearchGate. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- Wikipedia. (n.d.). Electrospray ionization.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Chemistry LibreTexts. (2023, November 24). 21.10 Spectroscopy of Carboxylic Acid Derivatives.

- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- PMC - NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]